molecular formula C5H6ClNO2 B1355588 2-Pyrrolidinecarbonyl chloride, 5-oxo- CAS No. 55478-53-0

2-Pyrrolidinecarbonyl chloride, 5-oxo-

Cat. No.: B1355588
CAS No.: 55478-53-0
M. Wt: 147.56 g/mol
InChI Key: RMHPSSGICDJKDR-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarbonyl chloride, 5-oxo- (CAS: 55478-53-0) is a heterocyclic carbonyl chloride with the molecular formula C₅H₆ClNO₂ and a molecular weight of 147.56 g/mol . It belongs to the Carbonyl Chlorides category and is characterized by a pyrrolidine ring substituted with a ketone group at position 5 and a reactive acyl chloride at position 2. This compound is primarily used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, peptides, and specialty chemicals. Its high reactivity stems from the electrophilic carbonyl chloride group, enabling efficient acylation reactions under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarbonyl chloride, 5-oxo- typically involves the chlorination of 5-oxo-2-pyrrolidinecarboxylic acid. One common method starts with L-pyroglutamic acid, which is first converted to its silyl ester using hexamethyldisilazane (HMDS) and saccharin as a catalyst. The silyl ester is then treated with oxalyl chloride in dichloromethane to yield 2-Pyrrolidinecarbonyl chloride, 5-oxo- .

Industrial Production Methods

On an industrial scale, the production of 2-Pyrrolidinecarbonyl chloride, 5-oxo- may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, solvent, and reagent concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarbonyl chloride, 5-oxo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The keto group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed to 5-oxo-2-pyrrolidinecarboxylic acid in the presence of water or aqueous bases.

Common Reagents and Conditions

    Oxalyl Chloride: Used for the chlorination of the silyl ester intermediate.

    Hexamethyldisilazane (HMDS): Employed in the formation of the silyl ester from L-pyroglutamic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    5-Oxo-2-pyrrolidinecarboxylic acid: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

2-Pyrrolidinecarbonyl chloride, 5-oxo- has been investigated for its potential as a pharmaceutical intermediate. Its ability to act as an acylating agent makes it valuable in the synthesis of various bioactive compounds.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study evaluated the effectiveness of pyrrolidine carboxamides as inhibitors of the enzyme InhA from Mycobacterium tuberculosis, which is crucial in the fatty acid biosynthesis pathway. The study highlighted that modifications to the pyrrolidine structure could enhance inhibitory activity against resistant strains of bacteria .

Organic Synthesis

In organic synthesis, 2-Pyrrolidinecarbonyl chloride, 5-oxo- serves as a key reagent for constructing complex molecules. Its reactivity allows for various transformations, including:

  • Acylation Reactions : It can be used to introduce acyl groups into nucleophilic substrates.
  • Synthesis of Peptides : The compound can facilitate the formation of peptide bonds through its acyl chloride functionality.

Data Table: Synthesis Applications

ApplicationDescriptionReference
AcylationReacts with amines to form amides
Peptide SynthesisUsed in coupling reactions for peptide formation
Antimicrobial AgentsIntermediate in synthesizing antibacterial agents

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to react with various functional groups allows for the modification of polymer backbones, enhancing material properties such as thermal stability and mechanical strength.

Agricultural Chemistry

There is potential for utilizing 2-Pyrrolidinecarbonyl chloride, 5-oxo- in agricultural chemistry as well. Compounds derived from this chemical may exhibit herbicidal or fungicidal properties, contributing to pest management strategies.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarbonyl chloride, 5-oxo- primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and applications of 2-pyrrolidinecarbonyl chloride derivatives are heavily influenced by substituents on the pyrrolidine ring. Below is a comparative analysis:

a) 1-Methyl-5-oxo-2-pyrrolidinecarbonyl chloride (CAS: 42435-90-5)

  • Structure : Features a methyl group at position 1 of the pyrrolidine ring.
  • Impact : The methyl group introduces steric hindrance, slightly reducing the electrophilicity of the carbonyl chloride compared to the parent compound. However, it enhances stability against hydrolysis.
  • Applications : Widely used in peptide synthesis and as a building block for active pharmaceutical ingredients (APIs), such as pioglitazone derivatives .

b) (2S)-1-(Trifluoroacetyl)-2-pyrrolidinecarbonyl chloride (CAS: 36724-68-2)

  • Structure : Contains a trifluoroacetyl group at position 1.
  • Impact : The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the carbonyl chloride, making it highly reactive in nucleophilic acyl substitution reactions . This compound is ideal for synthesizing fluorinated pharmaceuticals or agrochemicals .

c) 1-(Perfluoroalkyl)-5-oxo-2-pyrrolidinecarbonyl chloride (CAS: 56236-41-0)

  • Structure : Substituted with a heptafluorobutyl group at position 1.
  • Impact : The perfluoroalkyl chain imparts extreme hydrophobicity and chemical inertness, directing its use in fluoropolymer production or surfactants. Its stability under harsh conditions makes it valuable in industrial applications .

Functional Group Comparisons

Compound CAS Number Key Substituent Reactivity Trend Primary Applications
5-Oxo-2-pyrrolidinecarbonyl chloride 55478-53-0 None (parent compound) High Peptides, APIs
1-Methyl derivative 42435-90-5 Methyl Moderate (steric hindrance) Lab chemicals, intermediates
Trifluoroacetyl derivative 36724-68-2 Trifluoroacetyl Very high (EWG effect) Fluorinated drug synthesis
Perfluoroalkyl derivative 56236-41-0 Heptafluorobutyl Low (inertness) Fluoropolymers

Biological Activity

2-Pyrrolidinecarbonyl chloride, 5-oxo- (CAS No. 55478-53-0) is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and a carbonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and oxidative stress mitigation.

The linear formula of 2-Pyrrolidinecarbonyl chloride, 5-oxo- is C₅H₆ClNO₂. Its structure contributes to its reactivity and functionality in various chemical processes, making it a valuable intermediate in organic synthesis.

Biological Activity

Research indicates that 2-Pyrrolidinecarbonyl chloride, 5-oxo- exhibits significant biological activity through interactions with various proteins and enzymes:

  • Interaction with Proteins : The compound has been shown to interact with proteins such as bovine serum albumin and catalase. These interactions enhance enzymatic activities, particularly in oxidative stress responses, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
  • Cancer Cell Line Studies : In vitro studies have demonstrated that compounds synthesized from 2-Pyrrolidinecarbonyl chloride, 5-oxo- exhibit inhibitory effects on certain cancer cell lines. For instance, an assay measuring the inhibition of BACE1 showed that a derivative had an IC50 value of 0.05 μM, indicating potent activity against this target.

While the exact mechanism of action for 2-Pyrrolidinecarbonyl chloride, 5-oxo- remains to be fully elucidated, several pathways have been identified:

  • Oxidative Stress Mitigation : The compound's ability to enhance catalase activity supports its role in reducing oxidative stress within cells. This is crucial for cellular defense mechanisms against oxidative damage.
  • Inhibition of Enzymatic Activity : The synthesized derivatives are being explored for their ability to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases, such as BACE1.

Case Studies

Several studies have focused on the biological activity of derivatives of 2-Pyrrolidinecarbonyl chloride, 5-oxo-. Notable findings include:

  • BACE1 Inhibition Study :
    • Objective : To evaluate the inhibitory effects on BACE1.
    • Method : In vitro assays measuring cell viability and enzyme activity.
    • Results : A derivative exhibited an IC50 value of 0.05 μM, indicating strong inhibitory potential against BACE1.
  • Oxidative Stress Response :
    • Objective : To assess the impact on catalase activity.
    • Method : Biochemical assays measuring enzyme kinetics.
    • Results : Enhanced catalase activity was observed, suggesting a protective role against oxidative stress.

Comparative Analysis with Similar Compounds

The biological activities of structurally similar compounds can provide insights into the potential applications of 2-Pyrrolidinecarbonyl chloride, 5-oxo-. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
5-Oxo-pyrrolidine Pyrrolidine ring with a ketone groupServes as a precursor for various derivatives
Pyrrolidinecarboxylic acid Carboxylic acid functional groupExhibits different biological activities
Thiazolidine derivatives Contains thiazolidine ringKnown for specific interactions with enzymes

These compounds differ primarily in their functional groups but share the pyrrolidine framework that contributes to their reactivity and utility in synthetic chemistry.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Pyrrolidinecarbonyl Chloride, 5-oxo-?

Methodological Answer:
The synthesis typically involves acyl chloride formation from 5-oxo-pyrrolidine-2-carboxylic acid. Key steps include:

  • Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are preferred for converting the carboxylic acid to the acyl chloride. SOCl₂ is more cost-effective but requires anhydrous conditions .
  • Reaction Conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions. Post-reaction, excess reagents are removed via rotary evaporation under reduced pressure .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹³C NMR (CDCl₃ solvent) to confirm >95% purity.

Properties

IUPAC Name

5-oxopyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPSSGICDJKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495306
Record name 5-Oxoprolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-53-0
Record name 5-Oxoprolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 90 ml of thionyl chloride was added dropwise 23.5 g of 2-pyrrolidone-5-carboxylic acid with stirring under ice-cooling, and the mixture was stirred for 30 minutes at 40°-50° C. After cooling of the reaction mixture, 200 ml of dry diethyl ether was added to the reaction mixture, and the reaction mixture was allowed to stand overnight in a freezing box. Precipitated crystals were collected by filtration, washed with dry diethyl ether, and dried in a desiccator to obtain 27 g of 2-pyrrolidone-5-carbonyl chloride. The obtained acid chloride was dissolved in 500 ml of dry chloroform, and to the solution were added 13.5 g of 2-pyridylmethanol with stirring at room temperature, and then the reaction mixture was heated under refluxing. After completion of the reaction, to the reaction mixture was added an aqueous sodium bicarbonate solution to make the solution basic at pH 9, and the reaction mixture was extracted with chloroform. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. The residue was recrystallized from benzene to obtain 16.2 g of 2-pyridylmethyl 2-pyrrolidone-5-carboxylate. (yield 60.0%)
Quantity
90 mL
Type
reactant
Reaction Step One
Name
2-pyrrolidone-5-carboxylic acid
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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